N-(4-chlorophenyl)pyridine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHINZWOAWHEUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877071 | |
| Record name | 4'-Chloronicotinanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14621-03-5 | |
| Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC165624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(4-chlorophenyl)pyridine-3-carboxamide
The creation of the amide bond in this compound is central to its synthesis. Traditional and modern catalytic methods have been successfully employed to achieve this transformation.
Amidation Reactions from Nicotinoyl Chloride Hydrochloride and 4-Chloroaniline
A foundational method for synthesizing this compound involves the reaction of nicotinoyl chloride hydrochloride with 4-chloroaniline. This straightforward amidation reaction provides a direct route to the target molecule. The process typically involves the reaction of pyridine (B92270) with a chlorinating agent like thionyl chloride to form an intermediate, which is then reacted with 4-chloroaniline. orgsyn.orggoogle.com
A general procedure for the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been described, which highlights the utility of the N-(4-chlorophenyl) moiety in constructing more complex heterocyclic systems. nih.gov
Copper-Catalyzed Amidation Protocols with Aryl Halides
Copper-catalyzed N-arylation, often referred to as the Goldberg reaction, presents an efficient alternative for forming the crucial C-N bond in this compound and its analogs. nih.gov This methodology allows for the coupling of aryl halides with amides, and mechanistic studies have shed light on the importance of chelating diamine ligands in controlling the active catalytic species. nih.gov The reaction is believed to proceed through a copper(I) amidate complex. nih.gov
The versatility of copper catalysis is further demonstrated in the amidation of aryl halides using quinoline (B57606) carboxamides, where Cu(OTf)2 has been used as a catalyst. researchgate.net Additionally, a non-basic, non-oxidizing copper-mediated cross-coupling of boronic acids and organostannanes with O-acetyl hydroxamic acids has been developed, offering a mild and chemoselective route to amides. nih.gov
Advanced Synthetic Strategies for Pyridinecarboxamide Analogues
The development of novel pyridinecarboxamide analogues often requires more sophisticated synthetic approaches, including multi-step sequences and strategies that combine different pharmacologically active fragments.
Multi-Step Synthesis Approaches
The synthesis of complex molecules often necessitates a series of sequential reactions. youtube.com For instance, the synthesis of pyridine-3-carboxamide (B1143946) analogs for agricultural applications involved a multi-step process to create novel compounds. nih.govresearchgate.net Similarly, the preparation of the natural product (±)-oxomaritidine was achieved through a seven-step continuous flow process, demonstrating the power of multi-step synthesis in modern organic chemistry. syrris.jp The synthesis of various pyridine carboxamide derivatives often involves the initial preparation of substituted pyridine carboxaldehydes, which are then condensed with other reagents. nih.gov
Pharmacophore Hybridization Strategies
Pharmacophore hybridization is a rational design strategy that combines two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or novel biological activities. mdpi.commdpi.com This approach has been successfully applied to the development of pyridine-based compounds. For example, pyridine-urea scaffolds have been hybridized to create novel anticancer agents. mdpi.comresearchgate.net The strategy involves linking different bioactive moieties, which can lead to increased selectivity and potency. mdpi.com Another example is the hybridization of pyrazoline and imidazolidine-2,4-dione scaffolds to generate new antitumor compounds. nih.gov
Chemical Reactivity and Derivative Formation
The this compound scaffold serves as a versatile building block for the creation of a diverse range of derivatives. The inherent reactivity of the pyridine ring and the amide functionality allows for various chemical transformations.
The synthesis of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives showcases the use of the pyridine-3-carboxamide core in creating more complex structures through the conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids. nih.gov The structure-activity relationship of these derivatives revealed that the nature and position of substituents on the aromatic rings significantly influence their biological properties. nih.govresearchgate.net
Furthermore, the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives demonstrates the adaptability of the core structure, where a Thorpe–Ziegler type isomerization is employed to construct the thieno[2,3-b]pyridine (B153569) ring system. nih.gov The resulting compounds can be further modified, for example, by introducing different substituents on the phenyl ring to modulate their activity. nih.gov
Condensation Reactions to Form Carboxamides
The most direct and common method for synthesizing this compound is through the condensation reaction between nicotinic acid (or its activated derivatives) and 4-chloroaniline. This transformation, which results in the formation of an amide bond, can be facilitated by a variety of modern coupling agents that activate the carboxylic acid group, enabling its reaction with the amine.
One prevalent approach involves the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov In a typical procedure, nicotinic acid is treated with EDC and DMAP in a suitable solvent like dichloromethane (B109758) at a reduced temperature, followed by the addition of 4-chloroaniline. The reaction mixture is then stirred, often for several hours, to ensure complete conversion to the desired amide. nih.gov
Another effective method utilizes phosphonium-based coupling reagents. For instance, the synthesis of related N-(4-phenylthiazol-2-yl) nicotinamide derivatives has been successfully achieved using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base such as lutidine. nih.gov In this type of reaction, the nicotinic acid derivative is dissolved in a dry solvent, and the amine component is added along with the base. The coupling agent, TBTU, is then introduced, and the reaction proceeds to completion, often overnight, to yield the final carboxamide product. nih.gov The general principle of these condensation reactions is the in-situ formation of a highly reactive acylating agent from the carboxylic acid, which is then readily attacked by the nucleophilic amine.
Table 1: Examples of Condensation Reactions for Pyridine-3-Carboxamide Synthesis
| Carboxylic Acid Component | Amine Component | Coupling System | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Nicotinic Acid Derivatives | Substituted Amino-4-phenyl-1,3-thiazoles | TBTU / Lutidine | Dichloromethane | Good | nih.gov |
| Nicotinic Acid | 4-Chloroaniline | EDC / DMAP | Dichloromethane | Not Specified | nih.gov |
Note: This table presents examples of condensation reactions for the synthesis of related pyridine-3-carboxamides, illustrating the general methodologies applicable to the synthesis of this compound.
Coupling Reactions for Complex Molecule Synthesis
Beyond the initial formation of the amide bond, coupling reactions are instrumental in the synthesis of more complex molecules derived from or incorporating the this compound scaffold. These reactions typically involve the use of transition metal catalysts, most notably palladium, to form new carbon-carbon or carbon-heteroatom bonds.
While the core structure of this compound is often assembled via condensation, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed to modify the pyridine or the chlorophenyl ring. For example, if a bromo-substituted nicotinic acid is used in the initial condensation, the resulting bromo-substituted carboxamide can undergo a Suzuki coupling with an appropriate boronic acid to introduce a new aryl or alkyl group onto the pyridine ring.
The field of peptide synthesis offers a wealth of highly efficient coupling reagents that are directly applicable to the formation of the amide bond in complex settings. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be highly effective, even with sterically hindered substrates. sigmaaldrich.com These reagents convert the carboxylic acid into a more reactive ester, facilitating the subsequent reaction with the amine. sigmaaldrich.com The use of such advanced coupling agents can lead to higher yields and cleaner reactions, which is particularly important in the synthesis of complex, multi-functionalized molecules.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Activating Group | Key Features | Reference |
|---|---|---|---|---|
| HATU | Aminium Salt | OAt (1-hydroxy-7-azabenzotriazole) | High efficiency, anchimeric assistance from pyridine nitrogen. | sigmaaldrich.com |
| PyAOP | Phosphonium Salt | OAt (1-hydroxy-7-azabenzotriazole) | High efficiency, similar to HATU. | sigmaaldrich.com |
| HBTU | Aminium Salt | OBt (1-hydroxybenzotriazole) | Commonly used, effective for routine synthesis. | sigmaaldrich.com |
| PyBOP | Phosphonium Salt | OBt (1-hydroxybenzotriazole) | Generates a reactive active species, clean reactions. | sigmaaldrich.com |
| EDC | Carbodiimide | - | Widely used, cost-effective. | nih.gov |
Note: This table summarizes key coupling reagents applicable to the synthesis of this compound, highlighting their class and activating group.
The strategic selection of the synthetic methodology, whether a direct condensation or a more complex coupling strategy, allows for precise control over the final molecular structure, enabling the targeted synthesis of this compound and its derivatives for various research applications.
Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl Pyridine 3 Carboxamide and Its Analogues
Influence of Substituents on Biological Activity
The biological activity of N-phenyl nicotinamides is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Impact of Halogenation (e.g., Chloro Group Position) on Bioactivity
The presence and position of a halogen, particularly a chloro group, on the N-phenyl ring are critical determinants of biological activity. In studies of related N-phenyl nicotinamides, the position of the chloro substituent has been shown to lead to conflicting results depending on the biological assay, underscoring the complexity of its influence. For instance, in certain anti-inflammatory assays, the order of activity for monosubstituted N-aryl rings was found to be 3' > 2' > 4'. mdpi.com
In a series of 2-hydroxy-N-(4-substituted phenyl)nicotinamides, compounds bearing electron-withdrawing groups such as 4-Cl, 4-Br, and 4-NO2 demonstrated significant anti-inflammatory activity. researchgate.net This suggests that for certain biological targets, the electron-withdrawing nature of the 4-chloro substituent on the phenyl ring is beneficial for potency.
Furthermore, in the context of fungicidal activity, the introduction of chloro atoms on the pyridine ring of N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been a successful strategy. For example, the compound 5,6-dichloro-N-(3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl)nicotinamide displayed notable fungicidal properties. mdpi.com
Effects of Aromatic Ring Substitutions
Substitutions on both the phenyl and pyridine rings of the N-phenyl nicotinamide scaffold play a crucial role in modulating biological activity. Systematic SAR studies have revealed that even minor modifications can lead to significant changes in potency.
For instance, in a study identifying N-phenyl nicotinamides as inducers of apoptosis, a 20-fold increase in potency was achieved by moving from the initial screening hit, N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, to the lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide. nih.gov This highlights the positive impact of a methyl group on the pyridine ring and an ethoxy group on the phenyl ring in this particular biological context.
In another study on 2-hydroxy-N-(phenyl)nicotinamides, the introduction of various alkyl substitutions on the phenyl moiety was explored. However, these modifications generally resulted in less potent anti-inflammatory activity compared to the parent compound and its halogenated analogues. researchgate.net This indicates that for this specific scaffold and biological target, increasing the lipophilicity through alkyl chains is not as effective as the electronic effects of halogens.
The table below summarizes the impact of various substitutions on the biological activity of N-phenyl nicotinamide analogues from different studies.
| Scaffold | Substituent(s) | Biological Activity | Reference |
| N-phenyl nicotinamide | 6-methyl on pyridine, 4-ethoxy & 2-nitro on phenyl | Potent inducer of apoptosis | nih.gov |
| 2-hydroxy-N-phenylnicotinamide | 4-Cl on phenyl | Potent anti-inflammatory | researchgate.net |
| 2-hydroxy-N-phenylnicotinamide | 4-Br on phenyl | Potent anti-inflammatory | researchgate.net |
| 2-hydroxy-N-phenylnicotinamide | 4-NO2 on phenyl | Potent anti-inflammatory | researchgate.net |
| N-(thiophen-2-yl) nicotinamide | 5,6-dichloro on pyridine | Fungicidal activity | mdpi.com |
Role of Electron-Withdrawing and Donating Substituents
The electronic properties of substituents on the aromatic rings are a key factor in determining the biological activity of N-phenyl nicotinamides. The interplay of inductive and resonance effects can significantly alter the electron density distribution within the molecule, thereby influencing its binding affinity to target proteins.
Generally, electron-withdrawing groups (EWGs) decrease electron density, while electron-donating groups (EDGs) increase it. drughunter.com In the context of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which are structurally related to N-phenyl nicotinamides, the presence of strong electron-withdrawing groups like cyano (-CN) and nitro (-NO2) on the phenyl ring was found to be important for their inhibitory activity against the FOXM1 protein. nih.gov Specifically, compounds bearing a cyano group showed a decrease in FOXM1 expression. nih.gov
Conversely, in other systems, electron-donating groups have been shown to enhance activity. The specific effect of a substituent as either electron-withdrawing or -donating can depend on its position on the aromatic ring and the nature of the biological target. Halogens, for instance, are inductively electron-withdrawing but can act as resonance donors of a lone pair of electrons. mdpi.com
The table below illustrates the effects of electron-withdrawing and electron-donating groups on the activity of related carboxamide compounds.
| Compound Class | Substituent Type | Effect on Activity | Reference |
| 2-hydroxy-N-(substituted phenyl)nicotinamides | Electron-withdrawing (e.g., 4-Cl, 4-Br, 4-NO2) | Increased anti-inflammatory activity | researchgate.net |
| N-phenylthieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing (e.g., -CN) | Decreased FOXM1 expression | nih.gov |
Significance of the Amide Linkage for Potency
The amide bond is a cornerstone of the N-(4-chlorophenyl)pyridine-3-carboxamide structure, and its integrity is often crucial for maintaining biological activity. This linkage provides a specific spatial orientation and hydrogen bonding capability that can be essential for interaction with a biological target. The enzymatic lability of the amide bond in vivo, however, presents a challenge in drug design. nih.gov
To address this, medicinal chemists often employ bioisosteric replacement, where the amide bond is substituted with other functional groups that mimic its key properties while offering improved metabolic stability. drughunter.comnih.gov Common amide bioisosteres include 1,2,3-triazoles, oxadiazoles, and retro-amides. drughunter.comnih.gov
The successful replacement of an amide bond with a bioisostere can lead to compounds with retained or even improved potency and better pharmacokinetic profiles. For example, the replacement of an amide with a 1,4-disubstituted-1,2,3-triazole moiety in a series of HIV-1 inhibitors resulted in increased potency. nih.gov Similarly, in the development of CB2 receptor ligands, replacing the amide bond with 1,2,3-triazole or oxadiazole surrogates was a key strategy. researchgate.net These examples from related fields underscore the potential of this approach for optimizing the properties of this compound analogues.
Conformational Factors Influencing Biological Response
The three-dimensional conformation of this compound and its analogues is a critical factor that governs their interaction with biological targets. The relative orientation of the pyridine and chlorophenyl rings, as well as the planarity of the amide linkage, can significantly impact binding affinity and, consequently, biological activity.
In a study of pyridine carboxamides based on sulfobetaines, it was found that the conformation in which the oxygen atom of the amide group and the nitrogen atom in the pyridine ring are located in the same plane is stabilized by an intramolecular hydrogen bond. mdpi.com The planarity of the substituted pyridine ring and the amide moiety was also observed in the crystal structures of several active compounds. mdpi.com
Molecular docking studies of pyridine-3-carboxamide (B1143946) analogs have further highlighted the importance of conformation for binding to target proteins. nih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a protein is a key determinant of its potency. For N-phenyl nicotinamide inhibitors of nicotinamide N-methyltransferase, computer-based docking studies revealed that the predicted binding orientation of the analogues correlated well with their experimentally determined inhibitory activity. nih.gov These findings emphasize that understanding the conformational preferences of this compound analogues is essential for the rational design of more potent compounds.
Mechanistic Elucidation and Molecular Target Identification
Enzyme Inhibition Profiles
The inhibitory capacity of N-(4-chlorophenyl)pyridine-3-carboxamide and related compounds has been evaluated against a variety of enzymes, highlighting its potential role in diverse pathological conditions.
Bacterial DNA Gyrase Inhibition
Bacterial DNA gyrase, an essential enzyme for bacterial survival, is a well-established target for antibacterial agents. nih.gov It plays a crucial role in DNA replication, transcription, and recombination. nih.gov The pyridine-3-carboxamide (B1143946) scaffold has been identified as a promising framework for the development of novel inhibitors targeting the ATPase subunit of DNA gyrase. nih.gov
A series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold demonstrated excellent enzyme inhibitory activity, which translated to potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov While direct inhibitory data for this compound is not specified, the foundational role of the pyridine-3-carboxamide structure is a key indicator of potential activity. Further research into N-phenylpyrrolamide inhibitors has also yielded compounds with low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. nih.gov For instance, certain N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown potent inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC₅₀ values as low as 0.15 µg/mL. plos.orgresearchgate.net
Interactive Table: DNA Gyrase Inhibition by Related Compounds
| Compound Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | S. aureus DNA gyrase | 0.15 µg/mL | plos.orgresearchgate.net |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | B. subtilis DNA gyrase | 0.25 µg/mL | plos.orgresearchgate.net |
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Succinate dehydrogenase (SDH) is a key enzyme in both the tricarboxylic acid (Krebs) cycle and the mitochondrial respiratory chain. nih.gov It is a target for a class of fungicides known as SDHIs. nih.gov While these fungicides have been shown to inhibit SDH in various organisms, including humans, there is no direct scientific evidence to date linking this compound to the inhibition of SDH. nih.gov The primary mechanism of known SDH inhibitors involves binding to the catalytic site of the enzyme, which can lead to an increase in succinate concentration. nih.govnih.gov
Kinase Inhibition (e.g., AKT2/PKBβ, EphB3)
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is often implicated in diseases like cancer.
AKT2/PKBβ Inhibition: Research into N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has revealed inhibitory activity against the kinase AKT2/PKBβ. nih.govnih.gov One compound from this series, designated 4j, exhibited low micromolar activity against AKT2/PKBβ when screened against a panel of 139 purified kinases. nih.govnih.gov This finding is significant as the AKT signaling pathway is a major oncogenic pathway in various cancers, including glioma. nih.govnih.gov
EphB3 Inhibition: The EphB3 receptor tyrosine kinase is involved in a variety of cellular processes, and its inhibition is a subject of interest for therapeutic development. nih.gov A structure-activity relationship study of pyrazolo[1,5-a]pyridine (B1195680) derivatives revealed that a 2-chloroanilide moiety could enhance EphB3 kinase inhibitory activity. nih.gov Furthermore, a novel quinazoline (B50416) sulfonamide, compound 4c, was identified as a potent EphB3 inhibitor with an IC₅₀ value of 1.04 µM. nih.gov This compound demonstrated selectivity for EphB3 over other kinases in a mini-panel. nih.gov
Interactive Table: Kinase Inhibition Data
| Compound Class/Derivative | Target Kinase | Inhibition/IC₅₀ | Reference |
|---|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j) | AKT2/PKBβ | Low micromolar activity | nih.govnih.gov |
| Quinazoline sulfonamide (4c) | EphB3 | 93.27% inhibition @ 10 µM | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition by Pyrimidinecarboxamides
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc-dependent enzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. nih.govrsc.orgwikipedia.org The development of NAPE-PLD inhibitors is a key area of research for understanding and manipulating this signaling pathway. nih.govrsc.org While the outline specifies pyrimidinecarboxamides, the first identified small-molecule inhibitor of NAPE-PLD was a quinazoline sulfonamide derivative, ARN19874. nih.govrsc.org This compound inhibits NAPE-PLD activity by interacting with the diatomic zinc center of the enzyme. nih.gov There is currently a lack of specific research data on the inhibition of NAPE-PLD by pyrimidinecarboxamides.
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition by Pyrrolopyridine-2-carboxamides
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and is often upregulated in cancer cells. mdpi.com This makes NAMPT an attractive target for cancer therapy. mdpi.comacs.org Pyrrolopyridine derivatives have been identified as a class of NAMPT inhibitors. nih.gov Research has shown that exposed pyridines or related heterocyclic systems are often necessary pharmacophores for potent cellular NAMPT inhibition. nih.gov The development of these inhibitors aims to deplete NAD(H) and NADP(H), leading to cellular stress and apoptosis in malignant cells. mdpi.com
Matrix Metalloproteinase (MMP) Inhibition by Pyrrolopyridine Derivatives
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. wikipedia.org Their overactivity is associated with numerous pathological conditions, including cancer metastasis and arthritis. wikipedia.org Consequently, MMP inhibitors are of significant therapeutic interest. nih.gov Pyrrolidine-based scaffolds have been successfully utilized to design potent MMP inhibitors. nih.govnih.gov These inhibitors, which can be classified as sulfonamide pyrrolidine (B122466) derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have demonstrated low nanomolar activity against certain MMP subclasses. nih.gov While direct data on this compound is not available, pyrimidine (B1678525) derivatives have also been explored as selective MMP-13 inhibitors. google.com
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| This compound |
| N-ethylurea inhibitors |
| N-phenylpyrrolamide |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |
| Pyrazolo[1,5-a]pyridine derivatives |
| Quinazoline sulfonamides |
| Pyrimidinecarboxamides |
| ARN19874 |
| Pyrrolopyridine-2-carboxamides |
| Pyrrolidine derivatives |
| Sulfonamide pyrrolidine derivatives |
| Proline-containing peptidomimetics |
| Acyl pyrrolidine derivatives |
Receptor Interaction Studies
While direct experimental data on this compound's activity at cannabinoid receptors is not extensively documented in public literature, the core chemical structure, pyridine-3-carboxamide (nicotinamide), is a recognized scaffold for designing ligands that target these receptors. The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) involved in a multitude of physiological processes.
Research and patent literature indicate that pyridine-3-carboxamide derivatives have been developed as inverse agonists for the CB1 receptor. google.com An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This suggests that the pyridine-3-carboxamide framework can effectively orient functional groups within the CB1 receptor's binding pocket to stabilize an inactive receptor conformation.
Furthermore, structure-activity relationship (SAR) studies on other classes of carboxamides have demonstrated their potential for targeting the CB2 receptor. For instance, modifications to biphenylic carboxamides, particularly the introduction of large cycloalkyl groups on the carboxamide function, have been shown to enhance affinity and selectivity for the CB2 receptor. nih.gov Similarly, different heterocyclic carboxamides, such as pyridazinone-4-carboxamides, have been synthesized and identified as potent and selective CB2 receptor inverse agonists. nih.gov One such derivative, 6-(4-chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, displayed a high affinity for CB2R (Ki = 2.0 nM) and over 2000-fold selectivity against CB1R. nih.gov
These findings collectively suggest that the this compound structure possesses a valid pharmacophore for potential interaction with cannabinoid receptors, with the specific nature of the interaction (agonist, antagonist, or inverse agonist) and receptor selectivity (CB1 vs. CB2) being highly dependent on the precise substitution patterns on both the pyridine (B92270) and phenyl rings.
DNA Interaction and Cleavage Mechanisms
The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, which can lead to the inhibition of replication and transcription. The pyridine-3-carboxamide scaffold, being the core of nicotinamide, plays a fundamental, albeit indirect, role in processes related to DNA integrity. Nicotinamide is a primary precursor for nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme that is the sole substrate for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a key sensor of DNA damage; upon detecting DNA strand breaks, it becomes activated and is integral to signaling for and facilitating DNA repair. nih.govmdpi.com
Beyond this intrinsic biochemical role, more complex molecules containing the pyridine-3-carboxamide moiety have been shown to interact with and cleave DNA directly. A study on a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated their ability to cleave calf thymus DNA, as observed through gel electrophoresis. nih.govresearchgate.net The cleavage assay showed that these compounds induced the relaxation of supercoiled plasmid DNA into its nicked form, indicating single-strand breaks.
The activity of these analogues was found to be dependent on the substituents on the phenyl ring. The presence of various electron-donating and electron-withdrawing groups influenced the DNA cleavage efficiency, suggesting that the electronic properties and steric profile of the molecule are key determinants of its interaction with DNA. nih.govresearchgate.net This implies that such compounds may bind to DNA, likely through groove binding or intercalation, and subsequently promote cleavage, potentially through oxidative or hydrolytic pathways.
Table 1: DNA Cleavage Activity of Selected Pyridine-3-Carboxamide Analogues This table summarizes findings for related, more complex analogues containing the pyridine-3-carboxamide core.
| Compound ID | Phenyl Ring Substituent | Observed DNA Cleavage Activity | Reference |
|---|---|---|---|
| 10a | 2,4-dichloro | Significant | nih.gov |
| 10b | 4-chloro | Significant | nih.gov |
| 10c | 4-fluoro | Significant | nih.gov |
| 12b | 4-methyl | Significant | nih.gov |
| 14b | 4-methoxy | Significant | nih.gov |
Interactions with Microbial Targets (e.g., Ralstonia solanacearum Lectin)
Plant pathogens often utilize protein-carbohydrate interactions for host recognition and invasion. researchgate.net The bacterium Ralstonia solanacearum, a pathogen that causes bacterial wilt in many crops, produces a potent L-fucose-binding lectin (RSL) that is crucial for its pathogenesis. researchgate.net Targeting this lectin is a promising strategy for controlling the pathogen.
Molecular docking studies have been employed to investigate the interaction between pyridine-3-carboxamide analogues and the active site of the monomeric Ralstonia solanacearum lectin (PDB ID: 4CSD). In one such study, a series of N-(4-phenylthiazol-2-yl)nicotinamide derivatives were designed and evaluated. researchgate.net The results indicated that these compounds could effectively bind to the lectin.
The analysis revealed that an analogue featuring a chloro group at the para-position of the phenyl ring (Compound 4a) exhibited a particularly strong binding affinity, with a calculated binding energy of -8.910 kJ/mol. This was a stronger interaction than that observed for the standard ligand. The docking model showed that the efficacy of the binding was due to specific interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues within the lectin's binding pocket. This research highlights the potential of the N-aryl pyridine-3-carboxamide scaffold to act as an inhibitor of microbial lectins. researchgate.net
Table 2: Molecular Docking Results of Pyridine-3-Carboxamide Analogues with Ralstonia solanacearum Lectin (RSL)
| Compound | Substituent on Phenyl Ring | RSL Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 4a | 4-Chloro | -8.910 | researchgate.net |
| 4b | 4-Bromo | -8.113 | researchgate.net |
| 4c | 4-Fluoro | -8.641 | researchgate.net |
| 4d | 4-Nitro | -8.015 | researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the electronic properties and conformational landscape of N-(4-chlorophenyl)pyridine-3-carboxamide and its isomers.
Density Functional Theory (DFT) for Electronic Properties and Conformational Analysis
The electronic properties, including the distribution of electron density and electrostatic potential, are key determinants of a molecule's reactivity and intermolecular interactions. DFT calculations have been used to analyze the electronic structure of these compounds, revealing trends and correlations within the isoelectronic series. acs.orgnih.gov For instance, in the N-(chlorophenyl)pyridinecarboxamide series, intramolecular N–H···Npyridine interactions have been shown to significantly influence molecular planarity. acs.org Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and kinetic stability of the molecule.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein.
Prediction of Ligand-Target Binding Affinities
Molecular docking studies have been utilized to predict the binding affinities of pyridine-3-carboxamide (B1143946) analogs against various biological targets. nih.gov The binding energy, a key output of docking simulations, indicates the strength of the interaction between the ligand and the target protein; a more negative value suggests a stronger and more stable interaction. nih.govnih.gov For example, in a study against the bacterial wilt pathogen Ralstonia solanacearum, a pyridine-3-carboxamide analog (compound 4a) exhibited a strong binding energy of -8.910 kJ/mol, suggesting its potential as an effective inhibitor. nih.gov The docking scores are critical in identifying promising candidates for further investigation in drug discovery and design. nih.gov
Characterization of Specific Binding Site Interactions (e.g., Hydrogen Bonds, Residue Contacts)
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, and other residue contacts. For the aforementioned compound 4a, docking analysis revealed the formation of four hydrogen bonds with key amino acid residues, Cys75 and Ser88, within the active site of the target protein. nih.gov Similarly, in studies of other pyridinecarboxamide derivatives, hydrogen bonding with specific amino acid residues has been identified as a crucial factor for their biological activity. mdpi.com The nitrogen atom in the pyridine (B92270) ring, for instance, can act as a hydrogen bond acceptor, enhancing water solubility and polarity, which can be beneficial for ligand-receptor binding. mdpi.com The analysis of these specific interactions is fundamental to understanding the structure-activity relationship (SAR) and for optimizing the design of more potent and selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the ligand-protein complex over time.
Exploration of Ligand-Protein Binding Modes
The exploration of how this compound and its analogs bind to protein targets is primarily conducted through molecular docking simulations. nih.govnih.gov This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the intermolecular interactions. nih.govnih.gov
Docking studies on structurally related pyridine carboxamide derivatives have shown that their binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions within the active site of a target protein. sdu.dk For instance, in studies involving similar scaffolds, the amide linkage, the pyridine nitrogen, and the chlorophenyl group are key participants in forming these crucial connections. acs.orgresearchgate.net The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine in a protein's binding pocket. researchgate.net The amide N-H group and carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively, frequently interacting with the protein backbone or specific amino acid side chains. sdu.dkmdpi.com The 4-chlorophenyl moiety often fits into hydrophobic pockets, where the chlorine atom can form halogen bonds or other non-covalent interactions, further stabilizing the ligand-protein complex. sdu.dk
In a study of a series of N-(chlorophenyl)pyridinecarboxamides, the favored hydrogen bonding mode was identified as aggregation through N–H···N(pyridine) interactions. acs.org Molecular docking of related quinoline-4-carboxamide derivatives has been used to visualize interactions with the active sites of proteins such as human carbonic anhydrase I and protein kinase A. chula.ac.th These computational models are fundamental in correlating the structural features of the compounds with their potential biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
Development of Predictive Models for Biological Activity
For compounds related to this compound, 3D-QSAR models have been successfully developed to predict biological activities, such as anti-inflammatory effects. researchgate.net These models are built using a training set of molecules with known activities to establish a correlation that can then be used to predict the activity of untested compounds. nih.gov
The process involves aligning the molecules and calculating steric and electrostatic fields around them. Statistical methods such as Partial Least Squares (PLS), k-Nearest Neighbor (kNN), and Multiple Linear Regression (MLR) are then employed to create the predictive model. nih.govresearchgate.net For example, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides generated robust models that could effectively predict the anti-inflammatory activity of the compounds in the series. researchgate.net The validity and predictive power of these models are rigorously tested through internal and external validation techniques. researchgate.net
Identification of Key Structural Descriptors
A critical outcome of QSAR studies is the identification of key molecular descriptors—physicochemical or structural properties—that are crucial for biological activity. researchgate.net These descriptors quantify aspects of the molecule's topology, geometry, or electronic properties.
In a 3D-QSAR study of analogous pyridine-4-carboxamides, the models indicated that the presence of electron-withdrawing groups, such as the chloro (-Cl) group on the phenyl ring, was favorable for the observed anti-inflammatory activity. researchgate.net This finding highlights the electronic character of the substituent on the phenyl ring as a key structural descriptor for this class of compounds. The model suggests that substituents influencing the electronic distribution of the molecule play a significant role in its interaction with the biological target. Such insights are invaluable for guiding the synthesis of new derivatives with potentially enhanced potency. researchgate.net
Interaction Environment Analysis
To gain a deeper understanding of the solid-state structure and intermolecular interactions of this compound, advanced analytical techniques like Hirshfeld surface analysis and contact enrichment studies are utilized. acs.org These methods provide a detailed picture of how molecules pack in a crystal lattice and quantify the various non-covalent interactions that hold the structure together.
Hirshfeld surface analysis maps the intermolecular contacts in a crystal by partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. gazi.edu.trnih.gov This analysis generates a unique surface for each molecule, which can be color-mapped according to properties like d_norm, a value that highlights contacts shorter than the van der Waals radii sum. gazi.edu.tr Red spots on the d_norm surface indicate close intermolecular contacts, which are often hydrogen bonds or other strong interactions. gazi.edu.tr
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 48.7 |
| H···C/C···H | 22.2 |
| Cl···H/H···Cl | 8.8 |
| H···O/O···H | 8.2 |
| H···N/N···H | 5.1 |
| Cl···C/C···Cl | 3.9 |
| C···C | 2.1 |
The data reveals that van der Waals interactions, particularly H···H and H···C contacts, are the most significant contributors to the crystal packing. gazi.edu.trnih.gov The Cl···H contacts also play a notable role, underscoring the importance of the chlorine substituent in directing intermolecular interactions. gazi.edu.trnih.gov Contact enrichment studies further refine this analysis by comparing the propensity of certain atomic pairs to form contacts versus what would be expected from a random distribution, confirming the preference for specific interactions like N–H···N(pyridine) hydrogen bonds in this class of compounds. acs.org
Coordination Chemistry and Metal Complex Formation
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with N-(4-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent or solvent mixture. The resulting complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, which provides detailed insights into their molecular and supramolecular structures.
The reaction of this compound with silver(I) nitrate yields the complex bis[this compound]silver(I) nitrate, [Ag(C₁₂H₉ClN₂O)₂]NO₃. In this complex, the silver(I) ion is coordinated by two nitrogen atoms from the pyridyl rings of two separate this compound ligands. This coordination results in a nearly linear geometry around the silver center, with an N-Ag-N bond angle of approximately 173.41(7)°.
The crystal structure of this silver(I) complex is further stabilized by a network of intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridyl and benzene rings. The shortest Ag···Ag distance observed in the crystal lattice is 3.2574 (5) Å. Adjacent silver atoms are connected through nitrate anions via weak interactions, forming dinuclear units. These dinuclear units are then linked into one-dimensional chains through double N-H···O hydrogen bonds. These chains are further connected by non-classical hydrogen bonds to form a two-dimensional sheet-like network.
Crystal Data for bis[this compound]silver(I) nitrate
| Parameter | Value |
| Formula | [Ag(C₁₂H₉ClN₂O)₂]NO₃ |
| Molecular Weight | 635.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0745 (10) |
| b (Å) | 10.1425 (10) |
| c (Å) | 13.473 (2) |
| α (°) | 107.515 (2) |
| β (°) | 102.602 (2) |
| γ (°) | 103.706 (1) |
| Volume (ų) | 1211.6 (2) |
| Z | 2 |
While specific studies on the synthesis and structural characterization of platinum(II) and palladium(II) complexes with this compound are not extensively detailed in the available literature, the coordination chemistry of these metals with analogous pyridine (B92270) carboxamide ligands provides valuable insights. Generally, Pt(II) and Pd(II) complexes favor a square planar coordination geometry.
For example, the reaction of N-substituted pyridine-2-thiocarboxamide ligands with PdCl₂(PPh₃)₂ results in square planar palladium(II) complexes nih.gov. Similarly, a palladium(II) complex with the closely related ligand N-(4-bromophenyl)pyridine-2-carboxamide, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]palladium, also exhibits a distorted square-planar geometry mdpi.com. In this complex, the ligand acts as a bidentate chelating agent, coordinating to the palladium center through the pyridine nitrogen and the deprotonated amido nitrogen mdpi.com. It is plausible that this compound could coordinate to Pt(II) and Pd(II) in a similar bidentate fashion, or as a monodentate ligand through the pyridine nitrogen, depending on the reaction conditions and the specific metal precursor used. Further research is needed to isolate and structurally characterize the specific complexes of Pt(II) and Pd(II) with this compound to definitively determine their structures and properties.
The coordination chemistry of this compound with other transition metals such as copper(II), nickel(II), and lanthanum(III) is an area of ongoing research. Studies on related pyridine carboxamide ligands suggest a rich and varied coordination behavior with these metals.
Copper(II) complexes with pyridine dicarboxamide ligands have been shown to form mono-, di-, tri-, and even tetranuclear structures, with the ligand capable of coordinating through both pyridine and deprotonated amide nitrogens nih.govrsc.org. The resulting coordination geometries around the Cu(II) centers can range from square planar to distorted octahedral mdpi.com.
Nickel(II) complexes with NNN pincer-type ligands containing pyridine moieties can adopt four- or five-coordinate geometries, such as distorted tetrahedral or trigonal bipyramidal structures luc.edu. The specific geometry is often influenced by the steric and electronic properties of the ligands involved luc.edu.
Lanthanide(III) complexes, including those of La(III), have been synthesized with various pyridine-based ligands. For instance, a novel bis-pyrazolyl-carboxyl pyridine-based ligand has been shown to coordinate to lanthanide ions through the carbonyl oxygen atoms and the nitrogen atoms of the pyridine and pyrazole rings nih.gov. A quantum mechanics study on the interaction of La(III) with amide and pyridine ligands indicates strong binding, with the interaction energies following trends expected from the cation hardness and ligand basicity nih.gov.
While these examples provide a framework for understanding the potential coordination behavior of this compound with these metals, dedicated synthetic and structural studies are required to elucidate the specific nature of the resulting complexes.
Coordination Geometry and Ligand Behavior
The coordination geometry of metal complexes with this compound is dictated by the coordination number and preferences of the central metal ion, as well as the coordinating mode of the ligand.
As demonstrated in the silver(I) complex, this compound can act as a monodentate ligand, coordinating through the nitrogen atom of the pyridine ring nih.govfinechem-mirea.ru. In this mode, the silver(I) ion, with a coordination number of two, adopts a nearly linear geometry nih.govfinechem-mirea.ru.
It is also conceivable that the ligand could exhibit bidentate coordination, particularly with transition metals that favor higher coordination numbers. This could involve chelation through the pyridine nitrogen and the amide oxygen, forming a stable five-membered ring. Alternatively, under basic conditions, deprotonation of the amide nitrogen could lead to bidentate coordination through the pyridine nitrogen and the amido nitrogen, as seen in related palladium(II) complexes mdpi.com. The flexibility in its coordination behavior makes this compound a versatile ligand for the construction of diverse metal-organic architectures.
Supramolecular Assembly in Metal-Organic Frameworks
The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising candidate for the construction of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands to form one-, two-, or three-dimensional networks.
While specific examples of MOFs constructed from this compound are not prominently featured in the reviewed literature, the structural features of its silver(I) complex provide a clear indication of its potential in this area. The formation of one-dimensional chains and two-dimensional sheets through hydrogen bonding and π-π stacking in the [Ag(C₁₂H₉ClN₂O)₂]NO₃ complex demonstrates the ligand's capacity to direct supramolecular assembly nih.govfinechem-mirea.ru.
The carboxamide functionality is a well-established intermolecular connector due to its ability to act as both a hydrogen-bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) nih.gov. This, combined with the coordinating ability of the pyridine ring, allows for the rational design of extended structures. The synthesis of lanthanide-organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) further illustrates the utility of pyridine-based ligands in creating porous and functional MOFs nih.gov. Further exploration of the reactions of this compound with various metal building blocks under solvothermal or other MOF-forming conditions could lead to the discovery of new porous materials with interesting structural topologies and potential applications in areas such as gas storage, separation, and catalysis.
Advanced Structural Characterization and Solid State Analysis
X-ray Crystallography of N-(4-chlorophenyl)pyridine-3-carboxamide and its Complexes
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystal. Studies on a series of N-(chlorophenyl)pyridinecarboxamides, including the 4-chloro isomer, have provided detailed structural information. acs.orgdcu.ie These investigations often involve a grid of isomers to systematically probe the effects of substituent positions on the crystal packing and intermolecular interactions. acs.orgdcu.ie
Determination of Molecular Conformation in the Solid State
In the solid state, the conformation of this compound is dictated by a delicate balance of intramolecular and intermolecular forces. The molecule consists of a pyridine (B92270) ring and a 4-chlorophenyl ring linked by an amide group. The relative orientation of these rings and the planarity of the amide linker are key conformational features.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds, π-π Stacking)
The crystal packing of this compound is governed by a variety of non-covalent interactions, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding: This is a predominant interaction in pyridinecarboxamides. mdpi.com In the N-(chlorophenyl)pyridinecarboxamide series, the most favored hydrogen bonding motif is the formation of chains or more complex assemblies through N-H···Npyridine interactions. acs.orgdcu.ie However, in the case of the NppCl monohydrate, the hydrogen bonding network is mediated by water molecules, forming (amideN1–H1···O1W–H2W···N24pyridine) hydrogen bonds. acs.org These interactions lead to the formation of R44(18) hydrogen-bonded rings. acs.org In other isomers, direct amide-amide intermolecular interactions have been observed. dcu.ie
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, although in some structures of N-(chlorophenyl)pyridinecarboxamides, the chlorine atoms are not involved in strong halogen bonds but rather in multiple weaker contacts with aromatic hydrogen atoms. dcu.ie For instance, a close contact between a chlorine atom and a hydrogen atom on a symmetry-related molecule (H···Cl distance of ~3.0 Å) has been noted. dcu.ie
Table 1: Key Intermolecular Interactions in N-(chlorophenyl)pyridinecarboxamides
| Interaction Type | Description | Example from N-(chlorophenyl)pyridinecarboxamides |
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., N, O). | N-H···Npyridine chains, N-H···O=C interactions, water-mediated hydrogen bonds. acs.orgdcu.ie |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | Weak C-H···Cl contacts have been observed. dcu.ie |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Contributes to the overall stability of the crystal lattice. sciforum.net |
Spectroscopic Elucidation of Structure (NMR, IR, LC-MS)
Spectroscopic techniques provide complementary information to X-ray crystallography, confirming the molecular structure and providing insights into the bonding environment both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of this compound. The chemical shifts of the protons and carbons in the pyridine and chlorophenyl rings, as well as the amide proton, provide a fingerprint of the molecule. spectrabase.comchemicalbook.com In studies of related complexes, 1H NMR has been used to investigate the stability and reactivity of the compounds in solution. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The position of the N-H stretching vibration can provide evidence for hydrogen bonding. For example, in a related N-(chlorophenyl)pyridinecarboxamide, the presence of two distinct IR bands at 3231 and 3178 cm⁻¹ in the N-H stretching region was indicative of intermolecular hydrogen bonding, consistent with the crystal structure. acs.org The C=O stretching frequency of the amide group is also sensitive to its environment and participation in hydrogen bonding. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the compound and to analyze its purity. In LC-MS analysis, the compound is typically ionized, and the mass-to-charge ratio of the resulting ion is measured. nih.gov For this compound, a protonated molecule [M+H]⁺ would be expected.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Technique | Key Observables | Significance |
| 1H & 13C NMR | Chemical shifts and coupling constants of aromatic and amide protons/carbons. spectrabase.comchemicalbook.com | Confirms the molecular structure and connectivity of atoms. |
| IR Spectroscopy | N-H and C=O stretching frequencies. acs.orgresearchgate.net | Provides information about hydrogen bonding and functional groups. |
| LC-MS | Molecular ion peak (e.g., [M+H]⁺). nih.gov | Confirms the molecular weight and purity of the compound. |
Polymorphism and Crystal Engineering of N-(chlorophenyl)pyridinecarboxamides
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. The study of N-(chlorophenyl)pyridinecarboxamides is an exercise in crystal engineering, where the goal is to understand and control the assembly of molecules in the solid state to achieve desired properties. dcu.ieresearchgate.net
The systematic study of the nine isomers of N-(chlorophenyl)pyridinecarboxamide has revealed that several of them are isomorphous (have the same crystal structure) with their brominated and methylated analogues. acs.orgdcu.ie This indicates a degree of predictability in the crystal packing based on substituent patterns. However, the existence of different hydrogen bonding motifs, such as N-H···Npyridine chains versus amide-amide interactions, highlights the potential for polymorphism within this class of compounds. dcu.ie The crystallization of this compound as a monohydrate also demonstrates how the inclusion of solvent molecules can lead to different crystal forms (pseudopolymorphism). acs.org
The exploration of polymorphism in related systems, such as N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, has shown that different polymorphs can arise from different crystallization conditions and exhibit distinct intermolecular interactions, such as N-H···N versus N-H···Cl hydrogen bonds and the presence or absence of π-π stacking. nih.gov This underscores the sensitivity of crystal packing to subtle changes in molecular structure and environment.
Emerging Research Applications of N 4 Chlorophenyl Pyridine 3 Carboxamide
Anti-infective Research
The pyridine-3-carboxamide (B1143946) core is a versatile building block that has been widely incorporated into the design of new anti-infective agents. nih.gov Derivatives have shown a broad spectrum of activity, and the presence of a 4-chlorophenyl group can significantly influence this biological activity. Research into N-(4-chlorophenyl)pyridine-3-carboxamide and its analogs focuses on their potential to combat bacterial, fungal, and viral pathogens.
Derivatives of this compound are being investigated for their antibacterial properties. A closely related analog, 2-chloro-N-(4-chlorophenyl)nicotinamide, has demonstrated moderate antibacterial activity against a panel of bacteria, including the Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, and the Gram-negative strains Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govresearchgate.net
In the realm of agricultural science, pyridine-3-carboxamide analogs have been strategically designed and synthesized as potential agents to control bacterial wilt in tomatoes, a disease caused by the pathogen Ralstonia solanacearum. nih.gov Studies on these analogs revealed that the specific substituents on the molecule are crucial for their inhibitory activity against the pathogen. nih.gov One analog, compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), was found to be highly effective in inhibiting R. solanacearum and significantly enhanced disease resistance in infected tomato plants. nih.gov The effectiveness of these compounds is attributed in part to the stable amide linkage. nih.gov Nicotinamide (B372718) itself and its derivatives have also shown efficacy against the biofilm formation of various pathogenic bacteria, including S. aureus and E. faecalis. preprints.org
Table 1: Antibacterial Activity of this compound Analogs
| Compound | Target Organism | Activity Noted |
|---|---|---|
| 2-chloro-N-(4-chlorophenyl)nicotinamide | Staphylococcus aureus, Enterococcus faecalis | Moderate antibacterial activity nih.govresearchgate.net |
| 2-chloro-N-(4-chlorophenyl)nicotinamide | Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate antibacterial activity nih.govresearchgate.net |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide | Ralstonia solanacearum | High inhibitory activity against bacterial wilt nih.gov |
| Nicotinamide Derivatives | S. aureus, E. faecalis | Antibiofilm efficacy preprints.org |
The nicotinamide scaffold is a key component in several commercial fungicides and serves as a foundation for developing new antifungal agents. mdpi.com Research has shown that nicotinamide derivatives can exhibit significant antifungal activity against both human and plant pathogens. mdpi.comnih.gov For instance, certain nicotinamide analogues have demonstrated excellent activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com
The mechanism of action for some of these compounds involves the inhibition of crucial cellular enzymes. A study on novel pyridine (B92270) carboxamide derivatives found that they act as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov One such derivative, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea, a common plant pathogen. nih.gov Its efficacy was comparable to the commercial fungicide thifluzamide, and enzymatic tests confirmed its potent inhibition of SDH. nih.gov
The N-(4-chlorophenyl)amide moiety is a component of novel compounds with significant antiviral properties. Research into N-phenylbenzamide derivatives, which share this structural feature, has identified compounds with potent activity against Hepatitis B virus (HBV). dovepress.com One derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was found to be a more active inhibitor of both wild-type and drug-resistant HBV than the standard drug lamivudine. dovepress.com The proposed mechanism for this antiviral effect is the elevation of intracellular levels of APOBEC3G (A3G), a host factor with known anti-HBV activity. dovepress.com
Furthermore, compounds incorporating a 4-chlorophenyl group have demonstrated activity against plant viruses. A series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for their ability to inhibit Tobacco Mosaic Virus (TMV), with some showing promising results. mdpi.comresearchgate.net The broader family of nicotinamides has also been noted for its antimicrobial activity against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net
Anticancer Research
The pyridine and nicotinamide frameworks are integral to the development of new anticancer agents, with research focusing on their ability to induce cytotoxicity in cancer cells and elucidating their mechanisms of action. researchgate.netmdpi.com
Compounds containing the N-(4-chlorophenyl)carboxamide structure have been evaluated for their cytotoxic effects against a range of human cancer cell lines. In one study, a related compound, N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide, demonstrated potent cytotoxicity against human breast (MCF-7), liver (HEPG-2), colon (HCT), and prostate (PC-3) cancer cell lines. journalajbgmb.com The presence of the halogenated phenyl ring was noted as being important for the observed anti-tumor effect. journalajbgmb.com
Nicotinamide-based diamides have also been synthesized and tested against human lung cancer cell lines, including NCI-H460, A549, and NCI-H1975, with some derivatives showing potential cytotoxic activity. researchgate.net Similarly, thiophene (B33073) carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 exhibited significant activity, particularly against the Hep3B liver cancer cell line, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.com
Table 2: Cytotoxic Activity of N-(4-chlorophenyl)carboxamide Analogs and Related Structures
| Compound/Derivative Class | Cell Line | Cancer Type | Activity Noted |
|---|---|---|---|
| N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide | MCF-7 | Breast Cancer | Potent cytotoxicity journalajbgmb.com |
| " | HEPG-2 | Liver Cancer | Potent cytotoxicity journalajbgmb.com |
| " | HCT | Colon Cancer | Potent cytotoxicity journalajbgmb.com |
| " | PC-3 | Prostate Cancer | Potent cytotoxicity journalajbgmb.com |
| Nicotinamide-based diamides | NCI-H460, A549, NCI-H1975 | Lung Cancer | Potential cytotoxic agents researchgate.net |
| Phenyl-thiophene-carboxamide (2b) | Hep3B | Liver Cancer | IC₅₀ = 5.46 µM mdpi.com |
| Phenyl-thiophene-carboxamide (2e) | Hep3B | Liver Cancer | IC₅₀ = 12.58 µM mdpi.com |
The antiproliferative activity of nicotinamide and its derivatives is multifaceted. A primary mechanism involves the inhibition of key enzymes like sirtuin 1 (SIRT1) and poly ADP-ribose polymerase 1 (PARP1). mdpi.com Inhibition of these enzymes can disrupt critical cellular processes in cancer cells, including genomic stability and DNA repair, leading to anti-proliferative and pro-apoptotic effects. mdpi.com This mechanism has also been shown to re-sensitize chemotherapy-resistant breast and pancreatic cancer cells to treatment. mdpi.com
Other identified mechanisms of antiproliferative activity for related compounds include:
Cell Cycle Arrest : Compounds can exert their effects by causing disruptions in the cell cycle. Studies on related molecules have shown an ability to induce cell cycle arrest in the G0/G1, S, or G2/M phases, thereby preventing cancer cell proliferation. nih.govmdpi.com
Induction of Apoptosis : Many anticancer agents work by triggering programmed cell death, or apoptosis. This can be achieved through the activation of caspases (like caspase-3 and -9), cleavage of PARP, and downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.comnih.gov
Inhibition of Cancer-Associated Enzymes : Certain pyridine-based compounds act as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII. nih.gov These enzymes are overexpressed in many tumors and help cancer cells survive in the hypoxic (low oxygen) microenvironments typical of solid tumors. nih.gov
Modulation of Signaling Pathways : The antiproliferative effects can also be linked to the modulation of critical signaling pathways involved in cancer growth and survival, such as Wnt/β-catenin, mTOR, and NF-κB. nih.gov
Agricultural Applications
Recent studies have highlighted the potential of this compound and its derivatives in various agricultural contexts, ranging from controlling plant growth and pests to enhancing the natural defense mechanisms of crops.
Plant Growth Inhibition and Herbicidal Activity
While direct studies on the herbicidal activity of this compound are limited, research into related pyridine carboxamide compounds suggests a potential for plant growth regulation. For instance, the herbicide Diflufenican, chemically known as N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide, demonstrates that the pyridine-3-carboxamide scaffold is a key component in molecules with herbicidal properties. google.com Diflufenican is effective in controlling a variety of broadleaf weeds. google.com Furthermore, novel pyrido[2,3-d]pyrimidine derivatives, which share a pyridine core, have exhibited significant herbicidal activity against certain weeds. mdpi.com These findings suggest that this compound could be a candidate for further investigation into its potential as a plant growth inhibitor or herbicide.
Enhancement of Plant Disease Resistance
Research has shown that pyridine-3-carboxamide analogs can play a significant role in enhancing disease resistance in plants. A study on novel pyridine-3-carboxamide derivatives demonstrated their effectiveness in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum. nih.gov These compounds were found to induce systemic resistance in the plants. nih.gov In another study, novel pyridine carboxamide derivatives were synthesized and evaluated for their antifungal activity, showing potential as succinate dehydrogenase inhibitors, a key enzyme in fungal respiration. nih.gov Although not the specific compound of focus, this research indicates that the this compound structure is a promising backbone for the development of agents that can bolster plant immunity against pathogenic fungi. nih.gov
Below is a table summarizing the in vitro antifungal activity of some pyridine carboxamide derivatives against various plant pathogens.
| Compound | Botrytis cinerea (% Inhibition) | Colletotrichum ambiens (% Inhibition) |
| 3f | 76.9 | - |
| 3g | - | 84.1 |
| Thifluzamide (Control) | - | - |
Data sourced from a study on novel pyridine carboxamides with antifungal activity. nih.gov
Insecticidal Activity
The insecticidal potential of pyridine derivatives is an active area of research. A study focused on the synthesis of N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, a compound that shares the N-(4-chlorophenyl) and pyridine carboxamide moieties with the subject of this article. aun.edu.eg This compound demonstrated higher insecticidal activity against the cowpea aphid (Aphis craccivora) than the commercial insecticide acetamiprid after 24 hours of treatment. aun.edu.eg The high activity of this related compound suggests that this compound could also possess insecticidal properties worthy of investigation. aun.edu.eg
The following table presents the mortality rates of adult cowpea aphids after treatment with a related pyridine compound.
| Treatment | Mortality (%) after 24h | Mortality (%) after 48h |
| Compound 2 | 81.3 | 90.7 |
| Compound 3 | 73.3 | 81.3 |
| Acetamiprid | 64.0 | 76.0 |
Data from a study on the insecticidal activity of pyridine compounds against Aphis craccivora. aun.edu.eg
Role as a Synthetic Intermediate in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the pyridine ring, the amide linkage, and the chlorophenyl group provides multiple reactive sites for further chemical modifications. The synthesis of this compound itself can be achieved through the reaction of a suitable pyridine-3-carbonyl derivative with 4-chloroaniline. chemicalbook.com Its structural framework makes it a suitable starting material for the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. For example, piperidine derivatives, which can be synthesized from pyridine precursors, are crucial building blocks in drug design. researchgate.net
Future Directions and Research Perspectives
Design and Synthesis of Novel Analogues with Tailored Activities
The foundational structure of N-(4-chlorophenyl)pyridine-3-carboxamide offers a versatile template for the design and synthesis of new analogues with customized biological activities. Future research will likely focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation compounds. mdpi.comnih.gov
Key areas for synthetic modification include:
Substitution on the Pyridine (B92270) Ring: Introducing various substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity to biological targets. For instance, the synthesis of 5,6-dichloro-N-(thiophen-2-yl) nicotinamide (B372718) derivatives has been explored to create compounds with specific fungicidal activities. mdpi.com
Modification of the Phenyl Ring: Altering the substitution pattern on the 4-chlorophenyl moiety can impact lipophilicity and interactions with hydrophobic pockets in target proteins. The development of analogues with different halogen substitutions or other functional groups could lead to improved activity profiles. nih.govnih.gov
Alteration of the Carboxamide Linker: The amide bond is a key structural feature. Modifications to this linker, such as creating isomeric amides or replacing it with other functional groups like ethers, could alter the compound's flexibility and binding orientation, thereby affecting its biological target selectivity. nih.gov
Research has already demonstrated the potential of such modifications. For example, a study on nicotinamide derivatives as antifungal agents revealed that specific substitutions led to potent activity against various fungal pathogens. mdpi.com Similarly, the synthesis of pyridine-3-carboxamide (B1143946) analogues has yielded compounds with promising efficacy against bacterial wilt in tomatoes, highlighting the potential for agricultural applications. nih.gov
Table 1: Examples of Synthesized Nicotinamide Analogues and Their Reported Activities
| Compound Name/Analogue Series | Modification | Reported Biological Activity | Reference |
|---|---|---|---|
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Addition of a second phenylamino (B1219803) group and chlorine on the nicotinamide core | Antifungal activity against Botrytis cinerea, inhibits succinate (B1194679) dehydrogenase (SDH) | nih.gov |
| N-(4-phenylthiazol-2-yl) nicotinamide derivatives | Hybridization of thiazole (B1198619) and pyridine moieties | Inhibition of bacterial wilt pathogen Ralstonia solanacearum in tomatoes | nih.gov |
| 5,6-dichloro-N-(3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl)nicotinamide | Substitution with a complex thiophene (B33073) group and dichlorination of the pyridine ring | Fungicidal activity against cucumber downy mildew | mdpi.com |
| 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | Incorporation of a piperidine-carboxamide linker | Potent and orally bioavailable inhibitor of Protein Kinase B (PKB/Akt) | nih.gov |
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The discovery and optimization of drugs based on the this compound scaffold will increasingly rely on the synergy between computational and experimental techniques. researchgate.net Molecular docking and dynamics simulations are powerful tools for predicting how these molecules interact with their biological targets at an atomic level. nih.govnih.gov
Future research will likely involve:
Target Identification and Validation: Using computational approaches to screen libraries of this compound analogues against various protein targets to identify potential new therapeutic applications.
Binding Mode Analysis: Employing molecular docking to elucidate the specific binding orientations and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compounds and their target proteins. nih.govnih.gov This information is invaluable for guiding the design of more potent inhibitors.
In Silico ADME Prediction: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed analogues to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of the analogues with their biological activities, enabling the prediction of the potency of novel compounds before their synthesis.
Recent studies have successfully used these integrated approaches. For instance, molecular docking was used to predict the binding of pyridine carboxamide derivatives to the active site of succinate dehydrogenase, a key enzyme in fungal respiration. nih.gov Another study utilized docking and molecular dynamics to investigate nicotinamide riboside as a potential multi-target agent against SARS-CoV-2. nih.govnih.gov
Elucidation of Broader Pharmacological Profiles and Specificity
While initial research has identified certain biological activities for this compound and its relatives, a comprehensive understanding of their full pharmacological profiles is still needed. Future investigations will aim to uncover the broader spectrum of their biological effects and determine their selectivity for specific targets. nih.gov
This will involve:
Expanded Target Screening: Testing the compound and its analogues against a wide range of enzymes and receptors to identify primary targets and potential off-target effects. Nicotinamide derivatives have been investigated as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT) and Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net
Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays will be required to elucidate the precise mechanism by which the compound exerts its effect. For example, some nicotinamide-based compounds have been shown to function as inverse agonists at serotonin (B10506) receptors. nih.govresearchgate.net
Selectivity Profiling: Assessing the inhibitory activity of the compounds against closely related proteins to determine their selectivity. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target side effects. Research on NNMT inhibitors has focused on developing analogues with high selectivity over other methyltransferases. nih.gov
Exploration of New Application Domains beyond Current Research Areas
The inherent versatility of the pyridine-3-carboxamide scaffold suggests that its applications could extend beyond the currently explored areas of antifungal and antibacterial agents. nih.govnih.gov Future research should proactively explore novel therapeutic and non-therapeutic domains.
Potential new application areas include:
Anticancer Agents: The pyridine and carboxamide moieties are present in numerous compounds with demonstrated anticancer activity. mdpi.comarabjchem.org Analogues of this compound could be designed and screened for their ability to inhibit cancer-related targets like protein kinases (e.g., PKB/Akt) or enzymes involved in cancer cell metabolism. nih.govmdpi.com
Antiprotozoal Agents: Given the urgent need for new drugs against parasitic diseases like malaria, screening campaigns could evaluate libraries of these compounds for activity against parasites such as Plasmodium falciparum. mdpi.comacs.org The thieno[2,3-b]pyridine-2-carboxamides, a related class, have already shown promise as antiplasmodial agents. mdpi.com
Neuroprotective Agents: Nicotinamide itself has been studied for its neuroprotective effects, partly through the inhibition of PARP. researchgate.net Investigating whether this compound or its derivatives can modulate pathways involved in neurodegenerative diseases is a plausible future direction.
Agrochemicals: Building on the demonstrated efficacy against plant pathogens, further research could optimize these compounds for broader use as fungicides or bactericides in agriculture, potentially leading to the development of new crop protection agents. nih.govnih.gov
Materials Science: The nicotinamide structure has been used to stabilize gold nanoclusters, creating novel materials with unique optical and antioxidant properties. researchgate.net Exploring the potential of this compound in the synthesis of new nanomaterials could open up entirely new fields of application.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, agriculture, and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-chlorophenyl)pyridine-3-carboxamide and its derivatives?
- Methodology : The compound and its derivatives are typically synthesized via condensation reactions. For example, this compound derivatives can be prepared by reacting pyridine-3-carboxylic acid derivatives with 4-chloroaniline in the presence of coupling agents like EDCI/HOBt. A specific protocol involves refluxing N′-(4-chlorophenyl)pyridine-3-carboxhydrazide with 2-mercaptopropionic acid in anhydrous benzene, yielding 56.48% of the product after crystallization .
- Key Considerations : Optimize reaction time (e.g., 10–12 hours) and solvent choice (e.g., benzene or DMF) to improve yield. Monitor progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray Diffraction (XRD) : Single-crystal XRD with programs like SHELXL/SHELXS97 is essential for resolving bond lengths (e.g., Ag–N = 2.15–2.20 Å in silver complexes) and hydrogen-bonding networks .
- NMR/IR : Use NMR (e.g., δ 10.48 ppm for amide protons) and IR (e.g., 1650–1680 cm for C=O stretching) to confirm functional groups .
Advanced Research Questions
Q. How do non-covalent interactions influence the supramolecular assembly of this compound metal complexes?
- Methodology :
- Hydrogen Bonding : In silver(I) complexes, N–H⋯O bonds (2.72–2.93 Å) and C–H⋯Cl interactions (3.09 Å) stabilize 1D chains. Use PLATON or OLEX2 to quantify these interactions .
- π–π Stacking : Centroid distances between pyridyl/benzene rings (3.63–3.79 Å) contribute to 3D networks. Analyze using Crystallographic Information Files (CIFs) .
Q. How can crystallographic disorder in derivatives like thiazolidinone analogs be resolved?
- Methodology :
- Disorder Modeling : For disordered thiazolidinone rings (e.g., 0.509:0.491 occupancy splits), apply SHELXL restraints (e.g., DFIX, SIMU) to refine atomic positions without overfitting .
- Validation Tools : Use R values and residual electron density maps to ensure model accuracy.
Q. What strategies address contradictions in reported bond lengths or angles across studies?
- Methodology :
- Statistical Analysis : Compare Ag–N bond lengths (e.g., 2.15 Å vs. 2.20 Å) using t-tests or ANOVA to assess significance.
- Crystallographic Factors : Consider temperature (e.g., 296 K vs. 100 K datasets) and resolution (>0.8 Å recommended). Re-refine raw data with updated software (e.g., SHELXL-2023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
